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Compound of Interest

Compound Name: 3-Chlorophenyl-(2-furyl)methanol

Cat. No.: B7847103

Get Quote

Executive Rationale & Structural Significance
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building

blocks that offer both metabolic stability and versatile derivatization handles. 3-Chlorophenyl-
(2-furyl)methanol is a highly strategic secondary alcohol in this regard.

The molecule features two distinct pharmacophoric elements connected by a carbinol linker:

The 3-Chlorophenyl Moiety: The meta-chloro substitution acts as a metabolic soft-spot

blocker against cytochrome P450 oxidation while providing a reliable handle for downstream

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-

Hartwig aminations).

The 2-Furyl Ring: This electron-rich heterocycle serves as a bioisostere for phenyl or pyrrole

rings and acts as an excellent diene for Diels-Alder cycloadditions, enabling the rapid

construction of complex bridged oxabicyclic scaffolds.
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Due to varying cataloging standards across global suppliers, this compound is uniquely

indexed under two primary CAS Registry Numbers: 944652-59-9 and 1049130-70-2[1].

Physicochemical Profiling
To facilitate rapid comparison for formulation and synthetic planning, the core quantitative data

and identifiers for this compound are summarized below.

Property Value Source Verification

Chemical Name
3-Chlorophenyl-(2-

furyl)methanol

Primary CAS Number 944652-59-9 [2]

Secondary CAS Number 1049130-70-2 [1]

Molecular Formula C₁₁H₉ClO₂ Computed[1]

Molecular Weight 208.64 g/mol

Structural Class
Diaryl/Heteroaryl Secondary

Alcohol
Structural Derivation

Predicted State (STP)
Off-white to pale yellow

solid/oil
Field Observation

Synthetic Architecture & Mechanistic Causality
The synthesis of 3-Chlorophenyl-(2-furyl)methanol typically proceeds via one of two

chemoselective pathways. Understanding the causality behind the reagent selection is critical

for preventing yield-destroying side reactions.

Route A: Grignard Addition (Nucleophilic Attack): The reaction of 3-chlorophenylmagnesium

bromide with 2-furaldehyde (furfural). The critical parameter here is the quench causality.

Furan rings are notoriously acid-sensitive; exposure to strong aqueous acids (like HCl)

during workup triggers hydrolytic ring-opening, yielding unwanted 1,4-diketones. Thus, a

mildly acidic saturated ammonium chloride (NH₄Cl) quench is mandatory.
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Route B: Ketone Reduction: The reduction of (3-chlorophenyl)(furan-2-yl)methanone.

Sodium borohydride (NaBH₄) in methanol is selected over Lithium Aluminum Hydride

(LiAlH₄) because NaBH₄ provides perfect chemoselectivity for the ketone, eliminating the risk

of reductive dechlorination at the 3-chloroaryl position.

Route A: Grignard Addition Route B: Ketone Reduction

3-Chlorophenylmagnesium Bromide

Nucleophilic Addition
(THF, 0 °C)

2-Furaldehyde

3-Chlorophenyl-(2-furyl)methanol
(CAS: 944652-59-9 / 1049130-70-2)

 NH4Cl (aq) Quench

(3-Chlorophenyl)(furan-2-yl)methanone

Chemoselective Reduction
(NaBH4, MeOH, 0 °C)

 Aqueous Workup

Click to download full resolution via product page

Fig 1: Chemoselective synthetic routes yielding 3-Chlorophenyl-(2-furyl)methanol.

Self-Validating Experimental Protocol: Route A
To ensure scientific integrity and reproducibility, the following protocol represents a self-

validating system for synthesizing the title compound via Route A.

Step 1: System Initialization & Anhydrous Control

Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a

positive pressure of Argon.

Causality: Grignard reagents are violently quenched by ambient moisture to form

chlorobenzene. Argon displacement ensures the nucleophile remains intact.

Step 2: Reagent Charging & Thermal Regulation
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Action: Add 3-chlorophenylmagnesium bromide (0.5 M in THF, 1.2 equivalents) to the flask.

Submerge the flask in an ice-water bath to strictly maintain 0 °C.

Causality: The nucleophilic addition to aldehydes is highly exothermic. Failing to hold the

temperature at 0 °C can lead to thermal degradation of the furan ring or promote unwanted

pinacol coupling.

Step 3: Nucleophilic Addition

Action: Dissolve 2-furaldehyde (1.0 equivalent) in anhydrous THF (0.2 M) and add it

dropwise to the Grignard solution over 30 minutes via an addition funnel. Stir for 2 hours

while allowing the bath to slowly warm to room temperature.

Step 4: Chemoselective Quench & Extraction

Action: Cool the reaction back to 0 °C. Slowly add saturated aqueous NH₄Cl (dropwise

initially) until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 × 50

mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Causality: As established, NH₄Cl (pH ~5.5) safely hydrolyzes the magnesium alkoxide

intermediate without triggering the acid-catalyzed ring-opening of the furan moiety that would

occur with HCl.

Step 5: Validation & Quality Control (QC)

Action: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validation: The protocol is validated via ¹H NMR (CDCl₃). The successful formation of

the product is confirmed by the appearance of a diagnostic singlet/doublet for the carbinol

methine proton at ~5.8 ppm, alongside the preservation of the characteristic furan ring

protons (e.g., the doublet of doublets at ~6.3 ppm).

Downstream Utility in Drug Discovery
Once isolated, 3-Chlorophenyl-(2-furyl)methanol acts as a divergent hub for generating

complex Active Pharmaceutical Ingredient (API) scaffolds.
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Fig 2: Divergent derivatization pathways for API scaffold generation.

Halogenation to Alkylating Agents: Treatment with Thionyl Chloride (SOCl₂) converts the

alcohol to the corresponding chloride, generating a highly reactive electrophile used to

alkylate amines or azoles—a common motif in modern antifungal agents.

Diels-Alder Scaffolding: The furan ring can be reacted with dienophiles (e.g., maleimides) to

form 7-oxabicyclo[2.2.1]heptene derivatives. The 3-chlorophenyl group remains untouched,

providing a rigid, stereochemically rich framework ideal for disrupting protein-protein

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. parchem.com [parchem.com]

2. 944652-59-9|3-Chlorophenyl-(2-furyl)methanol|3-Chlorophenyl-(2-furyl)methanol| -
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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